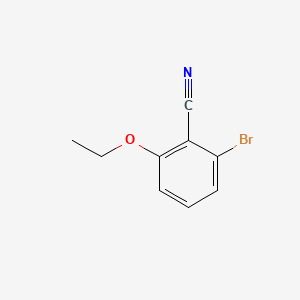![molecular formula C6H2Cl2IN3 B567682 2,4-ジクロロ-6-ヨードピロロ[2,1-f][1,2,4]トリアジン CAS No. 1313738-97-4](/img/structure/B567682.png)
2,4-ジクロロ-6-ヨードピロロ[2,1-f][1,2,4]トリアジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its unique structure, which includes a fused pyrrole and triazine ring system
科学的研究の応用
2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
作用機序
Target of Action
The primary targets of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, division, and signal transduction . Dysregulation of kinases can lead to diseases such as cancer .
Mode of Action
2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine acts by inhibiting the activity of kinases . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The compound affects various biochemical pathways through its inhibition of kinases . These include pathways involved in cell growth, division, and signal transduction . The downstream effects of this inhibition can lead to the disruption of these processes, potentially leading to cell death .
Pharmacokinetics
It has been observed that compounds with similar structures have low rates of glucuronidation, indicating higher metabolic stability .
Result of Action
The inhibition of kinases by 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine can lead to the disruption of cellular processes regulated by these enzymes . This can result in the death of cells, particularly cancer cells that rely on the dysregulated activity of these kinases .
生化学分析
Biochemical Properties
2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine has been found to interact with specific proteins or enzymes that are dysregulated in diseases such as cancer . For instance, it has been discovered as an inhibitor of IGF-1R . It shows high selectivity over CDK2E and exhibits nanomolar potency on IGF-Sal cell lines .
Cellular Effects
The effects of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine on cells are significant. It influences cell function by targeting only specific proteins or enzymes rather than killing all rapidly dividing cells . This targeted approach has gained much attention in recent years, especially in the field of cancer therapy .
Molecular Mechanism
The molecular mechanism of action of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits IGF-1R, which also inhibits IGF-Sal cell lines .
Temporal Effects in Laboratory Settings
It has been observed that it has low rates of glucuronidation, indicating higher metabolic stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the regioselective intramolecular cyclization of pyrroles. For instance, treating pyrroles with reagents such as PPh3, Br2, and Et3N in CH2Cl2 can yield the desired compound . Another approach involves the use of transition metal-mediated synthesis, which provides a versatile and efficient route to obtain the compound .
Industrial Production Methods: Industrial production of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives with altered chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., NaOH, KOH) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
類似化合物との比較
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the chlorine and iodine substitutions.
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine: A similar compound with only chlorine substitutions.
6-Iodopyrrolo[2,1-f][1,2,4]triazine: A similar compound with only iodine substitution.
Uniqueness: 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity.
特性
IUPAC Name |
2,4-dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-5-4-1-3(9)2-12(4)11-6(8)10-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKYXHLFNIWPAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NN2C=C1I)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735089 |
Source


|
| Record name | 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-97-4 |
Source


|
| Record name | 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/new.no-structure.jpg)
![5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567605.png)



![4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B567614.png)





